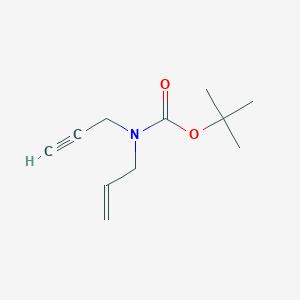
Allyl(prop-2-yn-1-yl)carbamate de tert-butyle
Vue d'ensemble
Description
“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” is a chemical compound with the molecular formula C11H17NO2 . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “tert-Butyl allyl(prop-2-yn-1-yl)carbamate” consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H17NO2/c1-4-6-9-12-10(13)14-11(2,3)5/h4H,1,6,9H2,2-3H3,(H,12,13) .
Chemical Reactions Analysis
“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” contains alkyne groups, which can readily undergo a highly specific and efficient reaction with azides to form a stable triazole linkage.
Physical And Chemical Properties Analysis
“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” has a molecular weight of 195.258 Da . It is stored at a temperature of 4°C . The physical form of this compound is oil .
Applications De Recherche Scientifique
Synthèse de dérivés de triazole et de thiazolyl-pyrimidine
Allyl(prop-2-yn-1-yl)carbamate de tert-butyle: est utilisé dans la préparation de dérivés de triazole et de thiazolyl-pyrimidine . Ces composés présentent un intérêt en raison de leurs activités pharmacologiques potentielles, notamment antivirales, antibactériennes et anticancéreuses.
Inhibiteurs de la phosphatase CDC25
Le composé sert de précurseur dans la synthèse d’inhibiteurs de la phosphatase CDC25 . Ces inhibiteurs sont importants dans la recherche sur le cancer car ils peuvent potentiellement arrêter la progression des cellules cancéreuses en interférant avec la régulation du cycle cellulaire.
Synthèse d’analogues de polysaccharides β-glucane
Les chercheurs utilisent This compound pour synthétiser des analogues de polysaccharides β-glucane . Ces analogues sont étudiés pour leurs effets immunomodulateurs, qui pourraient conduire à des applications thérapeutiques pour stimuler les réponses immunitaires.
Réaction de Pauson-Khand (PK)
Ce composé est impliqué dans la réaction de Pauson-Khand (PK) pour préparer des cyclopenténones 4,5-disubstituées . Les cyclopenténones sont des intermédiaires clés dans la synthèse de divers produits naturels et pharmaceutiques.
Réactif biochimique pour la recherche en sciences de la vie
En tant que réactif biochimique, This compound est utilisé comme matériau biologique ou composé organique dans la recherche liée aux sciences de la vie . C’est une molécule polyvalente qui peut être intégrée dans différentes configurations expérimentales.
Bloc de construction pour la synthèse de molécules complexes
Chimie analytique et chromatographie
En raison de ses propriétés chimiques bien définies, This compound est utilisé en chimie analytique et en chromatographie pour la séparation et l’analyse de mélanges complexes .
Tests pharmaceutiques
Il est également utilisé comme étalon de référence de haute qualité dans les tests pharmaceutiques pour garantir la précision des résultats pendant le processus de développement des médicaments .
Mécanisme D'action
Tert-Butyl allyl(prop-2-yn-1-yl)carbamate works by binding to a specific target in the body, such as a protein or enzyme. This binding allows tert-Butyl allyl(prop-2-yn-1-yl)carbamate to interact with the target, and this interaction can result in a variety of effects, depending on the target. For example, tert-Butyl allyl(prop-2-yn-1-yl)carbamate can bind to an enzyme and inhibit its activity, or it can bind to a protein and activate its activity. Additionally, tert-Butyl allyl(prop-2-yn-1-yl)carbamate can bind to a receptor and activate a signaling pathway, resulting in a specific biological response.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl allyl(prop-2-yn-1-yl)carbamate depend on the target to which it binds. For example, tert-Butyl allyl(prop-2-yn-1-yl)carbamate can bind to an enzyme and inhibit its activity, resulting in a decrease in the production of a specific biochemical. Additionally, tert-Butyl allyl(prop-2-yn-1-yl)carbamate can bind to a receptor and activate a signaling pathway, resulting in a specific physiological response. tert-Butyl allyl(prop-2-yn-1-yl)carbamate has also been used in the study of the structure and function of proteins, and it has been used to develop novel drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl allyl(prop-2-yn-1-yl)carbamate in lab experiments include its ability to bind to a specific target, its low cost, and its availability. Additionally, tert-Butyl allyl(prop-2-yn-1-yl)carbamate is a relatively stable compound, and it is not prone to degradation or decomposition. However, tert-Butyl allyl(prop-2-yn-1-yl)carbamate can be difficult to work with, as it is a highly reactive compound. Additionally, tert-Butyl allyl(prop-2-yn-1-yl)carbamate is a relatively small molecule, and it can be difficult to accurately measure its concentration in a solution.
Orientations Futures
The potential future directions for tert-Butyl allyl(prop-2-yn-1-yl)carbamate include its use in the development of new drugs and therapies, as well as its use in the study of the structure and function of proteins. Additionally, tert-Butyl allyl(prop-2-yn-1-yl)carbamate could be used in the development of new diagnostic tests and treatments for diseases. Additionally, tert-Butyl allyl(prop-2-yn-1-yl)carbamate could be used in the study of the effects of drugs on the human body, as well as in the study of the biochemical and physiological effects of drugs. Finally, tert-Butyl allyl(prop-2-yn-1-yl)carbamate could be used in the development of new materials, such as polymers and nanomaterials.
Safety and Hazards
“tert-Butyl allyl(prop-2-yn-1-yl)carbamate” is classified as an irritant . The safety information includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Propriétés
IUPAC Name |
tert-butyl N-prop-2-enyl-N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1,7H,2,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOBBHMBMRQQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446272 | |
| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147528-20-9 | |
| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
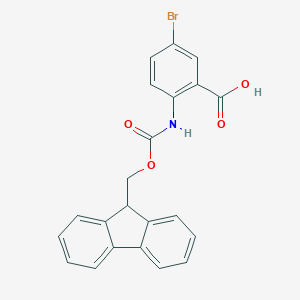
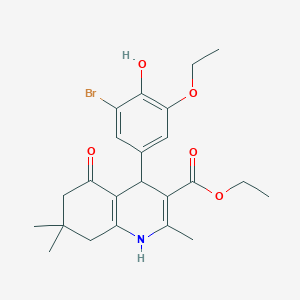
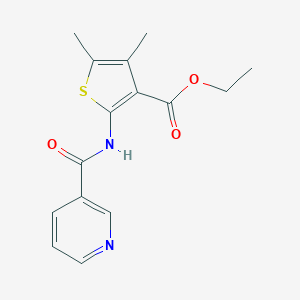
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)

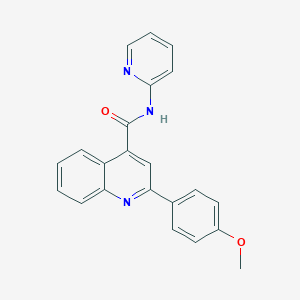
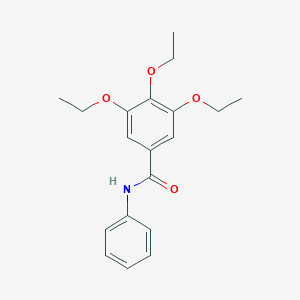



![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
